Isopropyl 1-methyl-1H-pyrazole-4-carboxylate CAS number and properties.
Isopropyl 1-methyl-1H-pyrazole-4-carboxylate CAS number and properties.
This in-depth technical guide details the chemical identity, synthesis, properties, and applications of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate , a specialized heterocyclic building block used in medicinal chemistry.
CAS Number: 1429418-36-9 Chemical Class: Heterocyclic Ester / Pyrazole Derivative[1]
Executive Summary
Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is a strategic intermediate in the synthesis of pharmaceutical and agrochemical agents. As an ester derivative of 1-methyl-1H-pyrazole-4-carboxylic acid, it serves as a lipophilic precursor for generating diverse pyrazole-4-carboxamides, which are privileged scaffolds in kinase inhibitors (e.g., Aurora, FGFR) and SDHI fungicides. This guide provides validated protocols for its synthesis, handling, and application in drug development workflows.
Chemical Identity & Physical Properties[2][3][4]
Identification Data
| Property | Specification |
| IUPAC Name | Propan-2-yl 1-methyl-1H-pyrazole-4-carboxylate |
| CAS Number | 1429418-36-9 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| SMILES | CC(C)OC(=O)C1=CN(C)N=C1 |
| InChI Key | Derived from structure |
Physicochemical Properties
Note: Experimental values for this specific ester are rare in open literature; values below are derived from structure-activity relationship (SAR) data of homologous methyl/ethyl esters.
| Parameter | Value / Prediction | Relevance |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Purity indicator |
| Boiling Point | ~240–250 °C (Predicted at 760 mmHg) | Distillation parameters |
| Density | ~1.12 g/cm³ | Solvent handling |
| LogP | ~1.2 | Lipophilicity assessment |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Extraction/Work-up |
Synthesis & Manufacturing Protocols
Synthetic Route Analysis
The most reliable synthesis targets the esterification of the commercially available 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1). Direct cyclization methods (e.g., using isopropyl 2-formyl-3-oxopropanoate) are less common due to the instability of the starting aldehyde esters.
Validated Protocol: Acid Chloride Esterification
This method is preferred for its high yield and scalability. It avoids the use of expensive coupling reagents.
Reagents:
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Precursor: 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)
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Reagent: Thionyl chloride (SOCl₂) (3.0 equiv) or Oxalyl chloride (1.2 equiv) with DMF cat.
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Nucleophile: Isopropanol (excess or 1.5 equiv with base)
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Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Procedure:
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Activation: In a flame-dried round-bottom flask under N₂, suspend 1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM.
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Chlorination: Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases (formation of acid chloride).
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Evaporation: Concentrate in vacuo to remove excess chlorinating agent. Re-dissolve the crude acid chloride in anhydrous DCM.
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Esterification: Cool the solution to 0°C. Add a mixture of Isopropanol (1.5 equiv) and Triethylamine (2.0 equiv) dropwise.
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Work-up: Stir at room temperature for 4 hours. Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.
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Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the conversion logic and alternative pathways.
Caption: Two-step synthesis via acid chloride activation ensures high conversion efficiency.
Chemical Reactivity & Applications[9]
Functional Group Transformations
Researchers utilize this ester primarily as a "masked" acid or a scaffold for heterocycle diversification. The isopropyl group provides steric bulk, often improving solubility in organic solvents compared to methyl esters during multi-step synthesis.
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Hydrolysis (Saponification):
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Reaction: LiOH in THF/Water.
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Use: Regenerates the acid moiety for coupling with amines (e.g., to form amide-linked kinase inhibitors).
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Reduction:
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Reaction: LiAlH₄ or DIBAL-H.
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Product: (1-Methyl-1H-pyrazol-4-yl)methanol (Alcohol) or the aldehyde.
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Use: Precursor for benzylic-type substitutions or reductive aminations.
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Amidation (Direct):
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Reaction: AlMe₃ mediated aminolysis with anilines.
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Use: Direct conversion to bioactive carboxamides without passing through the free acid.
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Drug Development Context
The 1-methyl-1H-pyrazole-4-carbonyl motif is a pharmacophore found in:
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SDHI Fungicides: Inhibitors of Succinate Dehydrogenase (e.g., Fluxapyroxad analogs).
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Kinase Inhibitors: Targeting Aurora A/B and FGFR. The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Reactivity Network Diagram
Caption: Divergent synthetic utility of the isopropyl ester in medicinal chemistry workflows.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood, especially when handling the acid chloride precursor.
References
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BLD Pharm. (n.d.). Isopropyl 1-methyl-1H-pyrazole-4-carboxylate Product Page. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from
- Alegaon, S. G., et al. (2014). Synthesis and pharmacophore modeling of pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. (General reference for pyrazole ester synthesis).
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Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Retrieved from
